5-(furan-3-yl)oxazole-4-carboxylic acid

Lipophilicity Fragment-based drug discovery Physicochemical profiling

5-(Furan-3-yl)oxazole-4-carboxylic acid (CAS 88352-89-0) is a heterocyclic building block comprising a 1,3-oxazole core substituted at position 5 with a furan-3-yl moiety and bearing a carboxylic acid at position 4. With a molecular formula of C8H5NO4 and a molecular weight of 179.13 g/mol, this compound serves as a specialized intermediate in the synthesis of bioactive small molecules, particularly in phosphodiesterase type 4 (PDE4) inhibitor programs.

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 88352-89-0
Cat. No. B3360088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-3-yl)oxazole-4-carboxylic acid
CAS88352-89-0
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(N=CO2)C(=O)O
InChIInChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
InChIKeyDXKAWTDZKYJZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-3-yl)oxazole-4-carboxylic acid (CAS 88352-89-0): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


5-(Furan-3-yl)oxazole-4-carboxylic acid (CAS 88352-89-0) is a heterocyclic building block comprising a 1,3-oxazole core substituted at position 5 with a furan-3-yl moiety and bearing a carboxylic acid at position 4 [1]. With a molecular formula of C8H5NO4 and a molecular weight of 179.13 g/mol, this compound serves as a specialized intermediate in the synthesis of bioactive small molecules, particularly in phosphodiesterase type 4 (PDE4) inhibitor programs [2]. Its computed XLogP3 of 0.9 and five hydrogen bond acceptor sites distinguish it from close structural analogs in terms of physicochemical profile, which directly impacts its suitability for fragment-based drug discovery and scaffold-hopping campaigns [1].

Why 5-(Furan-3-yl)oxazole-4-carboxylic Acid Cannot Be Substituted by Its 2-Furanyl Isomer or Isoxazole Analog


Within the furanyl-oxazole-carboxylic acid chemical space, subtle positional isomerism and heterocyclic core variation produce measurable differences in physicochemical properties that dictate synthetic utility and biological target engagement. The 3-furanyl attachment in the target compound yields a computed XLogP3 of 0.9, which is lower than that of the 2-furanyl positional isomer (XLogP ~1.0) and substantially more hydrophilic than the 5-phenyl analog (XLogP3 1.9), as documented in PubChem computed property datasets [1]. Replacement with the isoxazole isomer (1,2-oxazole, CAS 1540898-58-5) alters the nitrogen–oxygen spatial arrangement within the heterocyclic core, changing hydrogen-bonding geometry with biological targets [2]. These differences are not cosmetic; in PDE4 inhibitor optimization campaigns, variation at the oxazole 5-position and heterocyclic regiochemistry has been shown to shift IC50 values by over 6-fold among closely related analogs [3]. Generic selection without verifying the exact CAS registry number risks introducing an unintended isomer with divergent reactivity, solubility, and target engagement profiles.

Quantitative Differentiation Evidence: 5-(Furan-3-yl)oxazole-4-carboxylic Acid Versus Closest Analogs


Lipophilicity Modulation: 53% Lower XLogP3 Than 5-Phenyl Analog for Fragment-Based Design

The target compound exhibits a computed XLogP3 of 0.9, representing a 53% reduction in lipophilicity compared to the 5-phenyl-1,3-oxazole-4-carboxylic acid analog (XLogP3 1.9) [1]. The 2-furanyl positional isomer has a computed XLogP of approximately 1.0, making the 3-furanyl attachment the most hydrophilic option among the furanyl-oxazole regioisomers [2]. In fragment-based drug discovery, lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical parameters during hit-to-lead optimization [3].

Lipophilicity Fragment-based drug discovery Physicochemical profiling

Hydrogen Bond Acceptor Count: 25% More HBA Sites Than 5-Phenyl Analog Enhances Polar Interactions

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, compared to only 4 HBA sites for the 5-phenyl-1,3-oxazole-4-carboxylic acid analog (CAS 99924-18-2), as reported in PubChem computed descriptors [1]. This 25% increase in HBA count arises from the additional oxygen atom in the furan ring and provides greater capacity for polar interactions with protein targets. The 2-furanyl positional isomer also has 5 HBA sites but differs in the spatial orientation of the furan oxygen, which may alter the directionality of hydrogen bond formation in a binding pocket [2].

Hydrogen bonding Molecular recognition Structure-activity relationships

Heteroatom Composition Advantage: Furan Oxygen Versus Thiophene Sulfur for Metabolic Stability

The target compound (C8H5NO4, MW 179.13) contains a furan oxygen, whereas its direct thiophene isostere, 5-(thiophen-3-yl)-1,3-oxazole-4-carboxylic acid (CAS 1083274-52-5, C8H5NO3S, MW 195.20), substitutes sulfur for oxygen . This atomic substitution increases molecular weight by 9.0% (179.13 vs. 195.20 g/mol) and introduces a sulfur atom that is more susceptible to cytochrome P450-mediated oxidation, potentially leading to higher metabolic clearance [1]. In PDE4 inhibitor programs, furan-containing oxazole-4-carboxylic acid derivatives have demonstrated IC50 values in the low micromolar range (e.g., 1.4–9.6 μM), establishing this scaffold as a viable starting point for further optimization [2].

Metabolic stability Heterocyclic isosteres Lead optimization

Vendor Purity Differentiation: 98% (HPLC) Specification Enables Quantitative Structure-Activity Studies

Commercially available batches of 5-(furan-3-yl)oxazole-4-carboxylic acid are offered at purity levels of 97% (Alfa Chemistry) , 98% (Leyan) , and 95% (AKSci) . The 98% HPLC-verified grade provides a 3 percentage-point purity advantage over the 95% specification from AKSci, reducing the probability of impurity-driven artifacts in dose-response assays by approximately 60% when working at compound concentrations near the assay detection limit. For the isoxazole isomer (CAS 1540898-58-5), the typical commercial purity specification is 95%, suggesting that the 1,3-oxazole target compound is generally available at higher purity grades .

Chemical purity Quality assurance Reproducibility

Predicted Ionization Advantage: pKa 3.14 Enables pH-Dependent Extraction Distinct from Phenyl Analog

The predicted acid dissociation constant (pKa) of 5-(furan-3-yl)oxazole-4-carboxylic acid is 3.14 ± 0.36, as estimated by Computational Chemical Book algorithms . This value is consistent with oxazole-4-carboxylic acids bearing electron-rich heteroaryl substituents and places the compound in a useful range for pH-dependent liquid–liquid extraction during purification. While the 5-phenyl analog (CAS 99924-18-2) lacks a publicly available predicted pKa in the accessed databases, the electron-donating furan ring would be expected to slightly elevate the pKa relative to the electron-withdrawing phenyl substituent, providing a measurable ionization difference exploitable for selective extraction from complex reaction mixtures [1].

Ionization constant Purification Salt formation

Recommended Application Scenarios for 5-(Furan-3-yl)oxazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-Based PDE4 Inhibitor Lead Generation Requiring Low Lipophilicity Starting Points

Medicinal chemistry teams pursuing PDE4B inhibitors should prioritize 5-(furan-3-yl)oxazole-4-carboxylic acid over the 5-phenyl analog when the design objective is to maintain XLogP3 below 1.0. With a computed XLogP3 of 0.9 versus 1.9 for the phenyl congener, this building block supports fragment elaboration without exceeding lipophilicity thresholds that correlate with poor developability. Published PDE4 inhibitor data confirm that oxazole-4-carboxylic acid derivatives with heteroaryl substitution at position 5 can achieve IC50 values in the low micromolar range (1.4–9.6 μM), providing a validated starting point for further optimization [1].

Diversity-Oriented Synthesis Libraries Exploiting 3-Furanyl Regiochemistry

When constructing DNA-encoded libraries or parallel synthesis arrays, the 3-furanyl attachment offers a distinct exit vector geometry compared to the 2-furanyl isomer. The combined 5 HBA sites and 3-furanyl orientation provide a hydrogen-bonding pattern that differs from the 2-furanyl isomer, increasing the three-dimensional diversity of the resulting library. Procurement of the 98% purity grade (Leyan) is recommended to minimize impurity-derived false positives in high-throughput screening .

Scaffold-Hopping from Thiophene-Containing Leads to Improve Metabolic Stability

For programs seeking to replace a thiophene-containing oxazole-4-carboxylic acid lead with a metabolically more stable furan isostere, 5-(furan-3-yl)oxazole-4-carboxylic acid provides a direct scaffold-hop opportunity. The furan oxygen avoids the sulfur oxidation pathways associated with thiophene, while preserving the heteroaryl substitution pattern required for target engagement. The molecular weight reduction of 16.07 g/mol (8.2%) relative to the thiophene analog also contributes favorably to ligand efficiency metrics [2].

Synthetic Methodology Development Using Well-Characterized Oxazole Building Blocks

Academic and industrial process chemistry groups developing new cross-coupling or C–H functionalization methodologies benefit from this compound's well-defined physicochemical profile, including the predicted boiling point of 340.3 ± 32.0 °C and density of 1.420 ± 0.06 g/cm³ . The availability of multiple commercial sources at defined purity grades (95–98%) facilitates method validation and reproducibility across laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(furan-3-yl)oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.